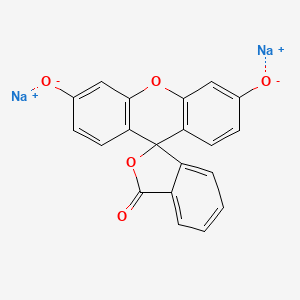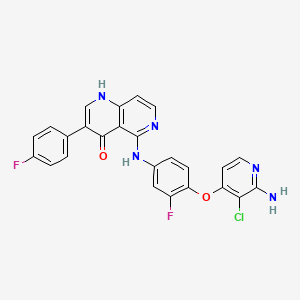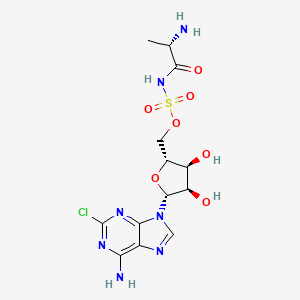
Obeticholic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obeticholic Acid-d5 is a deuterated form of Obeticholic Acid, which is a semi-synthetic bile acid analogue. It is primarily used in the treatment of primary biliary cholangitis, a chronic liver disease. The compound is a potent agonist of the farnesoid X receptor, which plays a crucial role in bile acid homeostasis and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Obeticholic Acid-d5 involves several steps, starting from chenodeoxycholic acidThis can be achieved through direct alkylation at the C-6 position of a bile acid derivative . Another method involves a four-step process that includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Obeticholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves replacing a hydrogen atom with a different functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is often used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Iodoethane is used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research or therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Obeticholic Acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study bile acid metabolism.
Biology: Helps in understanding the role of bile acids in cellular processes.
Industry: Used in the development of new pharmaceuticals targeting metabolic and liver diseases.
Wirkmechanismus
Obeticholic Acid-d5 exerts its effects by activating the farnesoid X receptor. This activation leads to the regulation of bile acid synthesis, inflammation, and fibrosis. The molecular targets include various genes involved in bile acid homeostasis and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic Acid: The natural bile acid from which Obeticholic Acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Elafibranor: A dual peroxisome proliferator-activated receptor agonist used in the treatment of non-alcoholic steatohepatitis.
Uniqueness
Obeticholic Acid-d5 is unique due to its high potency as a farnesoid X receptor agonist. This makes it more effective in regulating bile acid metabolism and treating liver diseases compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C26H44O4 |
|---|---|
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1/i1D3,5D2 |
InChI-Schlüssel |
ZXERDUOLZKYMJM-QFCIBDECSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Kanonische SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


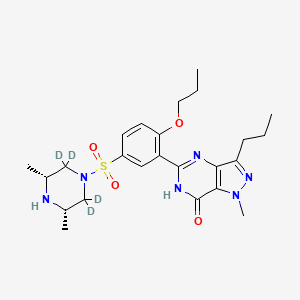


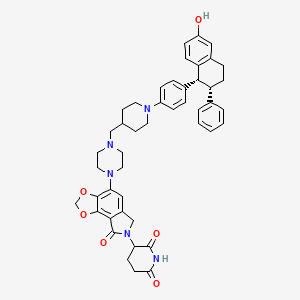
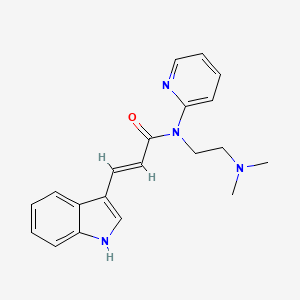
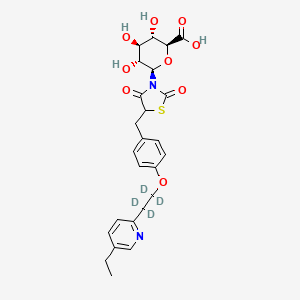

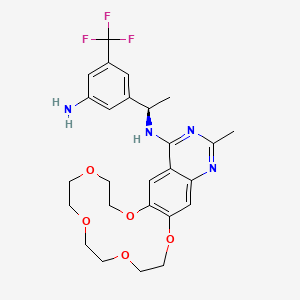
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

